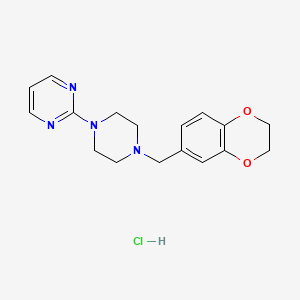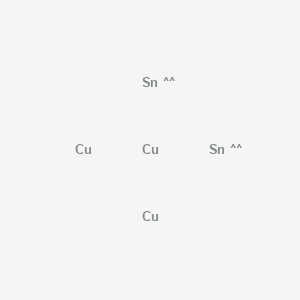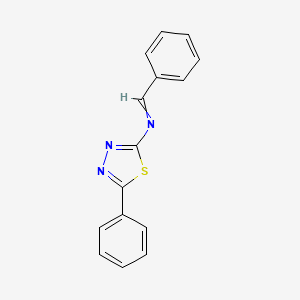
Diethyl(propyl)sulfanylidene-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(propyl)sulfanylidene-lambda~5~-phosphane is a chemical compound belonging to the class of tertiary phosphines. Tertiary phosphines are characterized by the presence of three organic groups attached to a phosphorus atom. This compound is notable for its unique structure, which includes a sulfanylidene group attached to the phosphorus atom, making it a valuable reagent in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl(propyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. The general reaction scheme is as follows:
Preparation of Chlorophosphine: The starting material, chlorophosphine, is prepared by reacting phosphorus trichloride with an appropriate alcohol or thiol.
Reaction with Grignard Reagent: The chlorophosphine is then reacted with a Grignard reagent, such as ethylmagnesium bromide or propylmagnesium bromide, under anhydrous conditions to yield the desired tertiary phosphine.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl(propyl)sulfanylidene-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles.
Coordination: The compound can act as a ligand, coordinating with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical nucleophiles include halides and alkoxides.
Coordination: Transition metals such as palladium and platinum are commonly used.
Major Products:
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Resulting from nucleophilic substitution.
Metal-Phosphine Complexes: Formed through coordination with transition metals.
Wissenschaftliche Forschungsanwendungen
Diethyl(propyl)sulfanylidene-lambda~5~-phosphane has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for phosphine-based drugs.
Wirkmechanismus
The mechanism by which Diethyl(propyl)sulfanylidene-lambda~5~-phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. The sulfanylidene group enhances the compound’s nucleophilicity, making it an effective reagent in various chemical transformations. The molecular targets include transition metal complexes, where it facilitates the formation of new bonds and the activation of substrates .
Vergleich Mit ähnlichen Verbindungen
Triethylphosphine: Similar in structure but lacks the sulfanylidene group.
Triphenylphosphine: Contains phenyl groups instead of ethyl and propyl groups.
Diethyl(phenyl)sulfanylidene-lambda~5~-phosphane: Similar structure but with a phenyl group instead of a propyl group.
Uniqueness: Diethyl(propyl)sulfanylidene-lambda~5~-phosphane is unique due to the presence of the sulfanylidene group, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in catalytic applications and in the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
13639-69-5 |
|---|---|
Molekularformel |
C7H17PS |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
diethyl-propyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17PS/c1-4-7-8(9,5-2)6-3/h4-7H2,1-3H3 |
InChI-Schlüssel |
SQYQPQYQJMLCMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCP(=S)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)
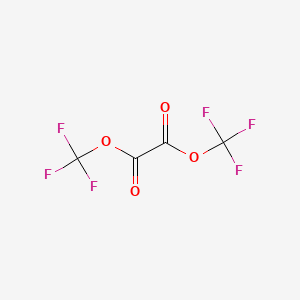




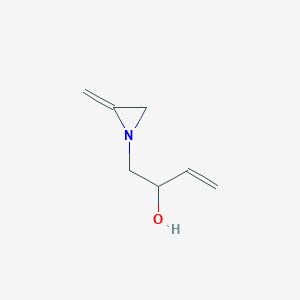

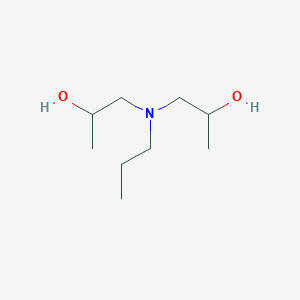
![5-[(2-Oxocyclopentyl)methyl]oxolan-2-one](/img/structure/B14720287.png)
